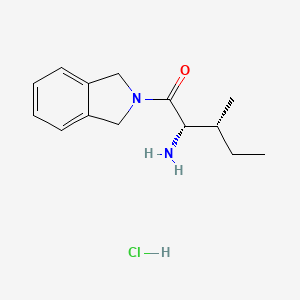

allo-Ile-isoindoline HCl

概要

準備方法

合成経路と反応条件

TC-E 5007の合成には、イソインドリン環の形成とそれに続くアミノ基とメチル基の結合が含まれます。重要なステップには以下が含まれます。

イソインドリン環の形成: イソインドリン環は、適切な前駆体を含む環化反応によって合成されます。

アミノ基とメチル基の結合: アミノ基とメチル基は、一連の置換反応によって導入され、その後精製されて高純度(≥98%)が達成されます.

工業生産方法

TC-E 5007の特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、上記で述べた合成経路の規模拡大が含まれます。 これには、反応条件の最適化、工業用グレードの試薬の使用、および化合物の純度と収率を確保するための大規模な精製技術の使用が含まれます .

化学反応の分析

反応の種類

TC-E 5007は、反応性官能基の存在により、主に置換反応を起こします。 この化合物は、標的酵素であるDPP-8およびDPP-9と安定な複合体を形成することが知られています .

一般的な試薬と条件

試薬: TC-E 5007の合成と反応に使用される一般的な試薬には、有機溶媒、酸、および塩基が含まれます。

形成される主な生成物

TC-E 5007を含む反応から形成される主な生成物は、DPP-8およびDPP-9との複合体です。 これらの複合体は安定であり、有意な生物活性を示します .

科学研究への応用

科学的研究の応用

Scientific Research Applications

1. Chemistry

allo-Ile-isoindoline HCl serves as a crucial tool compound in biochemical research. It is primarily utilized to study the inhibition mechanisms of DPP enzymes, which play significant roles in various biological pathways. The compound's structure allows researchers to explore the interactions between the isoindoline moiety and the active sites of DPP-8 and DPP-9.

2. Biology

In biological studies, this compound has been investigated for its effects on cellular processes regulated by DPP-8 and DPP-9. Research indicates that inhibition of these enzymes can lead to modulation of inflammatory responses and improvement in metabolic disorders. For instance, studies have shown that compounds like allo-Ile-isoindoline can induce apoptosis in certain cancer cell lines by inhibiting these peptidases .

3. Medicine

The therapeutic potential of this compound is particularly promising in the treatment of diabetes and cardiovascular diseases. By inhibiting DPP-8 and DPP-9, the compound may enhance insulin signaling pathways and reduce inflammation associated with these conditions. Case studies have demonstrated its efficacy in preclinical models, suggesting that it could serve as a lead compound for developing new treatments for metabolic diseases .

4. Industry

In industrial applications, this compound is being explored for the development of novel therapeutic agents targeting DPP-8 and DPP-9. Its unique inhibitory profile makes it a candidate for creating drugs with improved selectivity and reduced side effects compared to existing treatments .

Data Tables

Case Studies

- DPP Inhibition and Cancer Cell Death

- Therapeutic Efficacy in Diabetes Models

- Selectivity Profile Development

作用機序

TC-E 5007は、DPP-8およびDPP-9酵素の活性を不可逆的に阻害することによって効果を発揮します . この化合物はこれらの酵素の活性部位に結合し、酵素が天然の基質と相互作用するのを防ぐ安定な複合体を形成します。 この阻害は、DPP-8およびDPP-9によって調節される細胞シグナル伝達経路の変化につながり、最終的にさまざまな生理学的プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

サクサグリプチン: ジペプチジルペプチダーゼ酵素の別の阻害剤ですが、選択性のプロファイルが異なります.

シタグリプチン: ジペプチジルペプチダーゼ4(DPP-4)を阻害しますが、DPP-8およびDPP-9には有意な影響を与えません.

TC-E 5007の独自性

TC-E 5007は、DPP-4などの他のジペプチジルペプチダーゼよりも、DPP-8およびDPP-9に対する高い選択性を特徴としています . この選択性により、さまざまな生物学的プロセスにおけるDPP-8およびDPP-9の特定の役割を研究し、標的治療薬を開発するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Saxagliptin: Another inhibitor of dipeptidyl peptidase enzymes, but with a different selectivity profile.

Sitagliptin: Inhibits dipeptidyl peptidase 4 (DPP-4) but does not significantly affect DPP-8 and DPP-9.

Uniqueness of TC-E 5007

TC-E 5007 is unique in its high selectivity for DPP-8 and DPP-9 over other dipeptidyl peptidases such as DPP-4 . This selectivity makes it a valuable tool for studying the specific roles of DPP-8 and DPP-9 in various biological processes and for developing targeted therapeutic agents .

生物活性

allo-Ile-isoindoline HCl, a potent inhibitor of dipeptidyl peptidases 8 and 9 (DPP8/9), has garnered attention in recent years for its biological activity, particularly in the context of cancer therapy and immune modulation. This article delves into various studies highlighting the compound's mechanisms, efficacy, and potential applications.

Overview of Dipeptidyl Peptidases

Dipeptidyl peptidases (DPPs) are a family of enzymes that play crucial roles in various physiological processes, including the regulation of immune responses and inflammation. DPP8 and DPP9, in particular, are implicated in the activation of caspase-1, which is essential for the maturation of pro-inflammatory cytokines like IL-1β. Inhibition of these enzymes has been linked to significant biological effects, including cell death in certain cancer types.

This compound functions primarily as a selective inhibitor of DPP8 and DPP9. The inhibition leads to the accumulation of pro-inflammatory mediators and can induce pyroptosis, a form of programmed cell death associated with inflammation. This mechanism is particularly relevant in cancer cells that exhibit dependence on DPP8/9 for survival.

Efficacy in Cancer Models

-

Cell Viability Studies :

Research has demonstrated that this compound induces cell death in various cancer cell lines. For instance, studies show that it significantly reduces viability in acute myeloid leukemia (AML) cells when compared to controls. Specific IC50 values were reported for different AML cell lines, indicating varying sensitivities to DPP8/9 inhibition.Cell Line IC50 (μM) Response to this compound MV4;11 6 High sensitivity OCI-AML2 10 High sensitivity THP-1 15 Moderate sensitivity KG1 40 Low sensitivity -

Mechanisms of Cell Death :

The induction of pyroptosis was confirmed through assays measuring lactate dehydrogenase (LDH) release and Annexin V staining, indicating that the compound not only inhibits DPP8/9 but also triggers inflammatory cell death pathways .

Immune Modulation

This compound has shown potential in modulating immune responses. Inhibition of DPP8/9 leads to increased levels of IL-1β and other cytokines, suggesting a role in enhancing immune responses against tumors. This effect is particularly beneficial in developing therapies aimed at boosting anti-tumor immunity.

Case Studies

A notable case study involved the treatment of AML patients with compounds similar to this compound. Patients exhibited varying responses based on their specific genetic backgrounds and the expression levels of DPP8/9. Those with higher expression levels tended to respond better to treatment, highlighting the importance of biomarker identification in therapeutic strategies.

Toxicity and Safety Profile

Despite its therapeutic potential, studies have indicated that high doses of this compound can lead to significant toxicity, including neurological effects such as convulsions and cyanosis at concentrations above therapeutic levels . Therefore, careful dose management is crucial when considering this compound for clinical applications.

特性

IUPAC Name |

(2S,3R)-2-amino-1-(1,3-dihydroisoindol-2-yl)-3-methylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c1-3-10(2)13(15)14(17)16-8-11-6-4-5-7-12(11)9-16;/h4-7,10,13H,3,8-9,15H2,1-2H3;1H/t10-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUCMHGVDQUBMQ-HTKOBJQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883545-48-9 | |

| Record name | 1-Pentanone, 2-amino-1-(1,3-dihydro-2H-isoindol-2-yl)-3-methyl-, hydrochloride (1:1), (2S,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1883545-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。